Methyl laurate (C13H26O2), the C12 methyl ester of dodecanoic acid, is a mid-chain fatty acid methyl ester (FAME) widely procured as a high-purity precursor for surfactants, flavorings, and bio-lubricants. Characterized by a melting point of approximately 5.2 °C and a boiling point of 267 °C, it offers a highly stable, low-viscosity liquid profile at room temperature [1]. In industrial procurement, methyl laurate is prioritized over its free acid counterpart (lauric acid) due to its non-corrosive nature, improved solubility in organic solvents, and superior suitability for low-temperature catalytic transformations, making it a critical intermediate for synthesizing lauryl alcohol and alkanolamides [2].
Substituting methyl laurate with adjacent-chain FAMEs (like methyl caprate or methyl myristate) or free lauric acid introduces severe process liabilities. Free lauric acid requires harsh, energy-intensive conditions (e.g., 200 °C and high pressure) for amidation, which degrades heat-sensitive products and necessitates costly downstream distillation [1]. Conversely, using longer-chain esters like methyl myristate (C14) raises the melting point from 5.2 °C to over 18 °C, causing unacceptable crystallization and cold-flow issues in low-temperature formulations or biodiesel blends [2]. Procurement of exact-chain methyl laurate is therefore mandatory to balance low-temperature fluidity with optimal lipophilicity in downstream applications.
In the synthesis of secondary amide surfactants (e.g., N-methyl lauroylethanolamide), methyl laurate enables highly efficient enzymatic conversion at mild temperatures. Using a biocatalyst at 50 °C, methyl laurate achieves a >97.1% product yield within 36 hours, and 97.3% in 16 hours with adjusted molar ratios [1]. In stark contrast, industrial amidation using free lauric acid requires extreme conditions (approximately 200 °C and 345–690 kPa), which triggers thermal degradation and mandates additional distillation steps to meet purity specifications [1].
| Evidence Dimension | Amidation reaction conditions and yield |
| Target Compound Data | Methyl laurate: >97% yield at 50 °C (ambient pressure) |
| Comparator Or Baseline | Lauric acid: Requires ~200 °C and 345–690 kPa |
| Quantified Difference | 150 °C reduction in processing temperature, eliminating thermal degradation |
| Conditions | Enzymatic amidation (Chirazyme L-2) vs. conventional industrial chemical amidation |
Allows manufacturers to produce high-purity secondary amides without the energy costs and yield losses associated with high-temperature distillation.
Chain length in fatty acid methyl esters dictates phase behavior at ambient temperatures. Methyl laurate (C12) exhibits a melting point of 5.2 °C, remaining a low-viscosity liquid in most operational environments [1]. Substituting with the next even-chain homolog, methyl myristate (C14), increases the melting point to 18.5 °C, while methyl palmitate (C16) solidifies at 30 °C [2]. This makes methyl laurate uniquely suited for formulations requiring high lipophilicity without the risk of solid-phase dropout in cold climates.
| Evidence Dimension | Melting point / Cold-flow limit |
| Target Compound Data | Methyl laurate: 5.2 °C |
| Comparator Or Baseline | Methyl myristate: 18.5 °C; Methyl palmitate: 30.0 °C |
| Quantified Difference | 13.3 °C to 24.8 °C lower melting point than longer-chain analogs |
| Conditions | Standard atmospheric pressure phase transition measurements |
Critical for preventing crystallization and maintaining fluidity in winter-grade biodiesel blends, lubricants, and liquid surfactant concentrates.
When producing dodecan-1-ol (lauryl alcohol) via catalytic hydroconversion, the choice of precursor impacts reaction kinetics and reactor longevity. Methyl laurate demonstrates a slightly higher oxygenate conversion rate (6.46 mmol/g_cat/min) compared to free lauric acid (6.17 mmol/g_cat/min) under identical mild conditions (170 °C, 40 bar H2)[1]. More importantly, utilizing the esterified form avoids the well-documented corrosive effects of free fatty acids on metallic catalysts and reactor vessels during continuous operation.
| Evidence Dimension | Hydroconversion reaction rate |
| Target Compound Data | Methyl laurate: 6.46 mmol/g_cat/min |
| Comparator Or Baseline | Lauric acid: 6.17 mmol/g_cat/min |
| Quantified Difference | 4.7% faster conversion rate, coupled with the elimination of acid-induced corrosivity |
| Conditions | MoOx-modified Ru catalysts, 170 °C, 40 bar H2 |
Improves throughput and extends expensive catalyst lifespans in industrial fatty alcohol synthesis facilities.
Methyl laurate provides a highly specific volatility profile that is essential for controlled-release applications and solvent drying processes. At 25 °C, methyl laurate has a significantly lower vapor pressure (approx. 0.0055 hPa) compared to shorter-chain analogs like methyl octanoate, which exhibits a vapor pressure of approximately 0.54 hPa (0.405 mmHg)[REFS-1, REFS-2]. This low VOC emission profile ensures that methyl laurate remains stable in open-bath processes or long-wear cosmetic formulations, whereas shorter esters evaporate prematurely.
| Evidence Dimension | Vapor pressure at 25 °C |
| Target Compound Data | Methyl laurate: ~0.0055 hPa |
| Comparator Or Baseline | Methyl octanoate: ~0.54 hPa |
| Quantified Difference | Approximately 100-fold lower vapor pressure than C8 FAMEs |
| Conditions | Standard state (25 °C, 100 kPa) |
Ensures regulatory compliance for low-VOC solvents while maintaining sufficient stability for long-duration industrial lubrication and cosmetic emollience.
Driven by its ability to undergo low-temperature enzymatic amidation with >97% yield, methyl laurate is the preferred precursor for synthesizing secondary amide surfactants (e.g., N-methyl lauroylethanolamide) used in premium cosmetics and detergents, avoiding the thermal degradation seen with free lauric acid [1].
Because its melting point (5.2 °C) is significantly lower than methyl myristate (18.5 °C), methyl laurate is heavily procured as a blending agent to improve the cold-flow properties and kinematic viscosity of biodiesel and industrial bio-lubricants without sacrificing cetane number [2].
Methyl laurate is utilized in catalytic hydrodeoxygenation processes to produce dodecan-1-ol. Its esterified nature protects expensive metallic catalysts from the corrosive wear typically caused by free lauric acid, while simultaneously offering slightly faster conversion kinetics [3].
Environmental Hazard